N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide
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Overview
Description
N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide is a chemical compound with the molecular formula C14H14N2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide typically involves the reaction of 2-methylquinoline-5,8-dione with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors and modulate signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)butyramide
- N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)isobutyramide
Uniqueness
N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide is unique due to its specific structural features and the presence of the propionamide group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2-methyl-5,8-dioxoquinolin-7-yl)propanamide |
InChI |
InChI=1S/C13H12N2O3/c1-3-11(17)15-9-6-10(16)8-5-4-7(2)14-12(8)13(9)18/h4-6H,3H2,1-2H3,(H,15,17) |
InChI Key |
OBAQKTCGMNMTBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C |
Origin of Product |
United States |
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